3-Amino-2-pyridinecarbonitrile
Overview
Description
3-Amino-2-pyridinecarbonitrile is a chemical compound with the molecular formula C6H5N3 and a molecular weight of 119.13 . It is a solid substance .
Synthesis Analysis
An effective method for the chemoselective, liquid-phase heterogeneous catalytic hydrogenation of some pyridinecarbonitriles, including this compound, to the corresponding pyridyl- or piperidylmethylamines over a Pd/C catalyst has been developed . The synthesis can be fine-tuned by simply adjusting the amount of acidic additive (H2SO4) based on whether the product to be prepared is pyridyl- or piperidylmethylamine .Molecular Structure Analysis
The SMILES string for this compound isNc1cccnc1C#N
. The InChI is 1S/C6H5N3/c7-4-6-5(8)2-1-3-9-6/h1-3H,8H2
. Physical And Chemical Properties Analysis
This compound is a solid substance . It should be stored in a dark place, in an inert atmosphere, at 2-8°C .Scientific Research Applications
Synthesis and Fluorescence Properties
3-Amino-2-pyridinecarbonitrile has been utilized in the synthesis of various N-[(4,6-diaryl-3-pyridinecarbonitrile)-2-yl] amino acid esters. These compounds exhibit notable fluorescence properties and some also demonstrate considerable antibacterial activity (Girgis, Kalmouch, & Hosni, 2004).
Antimicrobial and Antioxidant Activities
Novel 2-amino-pyridine-3-carbonitrile derivatives have been synthesized and evaluated for their antimicrobial and antioxidant activities. Some of these compounds exhibited marked antibacterial activity and were also effective as antioxidants (Lagu & Yejella, 2020).
Reactivity in Synthesis
2,6-Diamino-4-methyl-3-pyridinecarbonitrile, a related derivative, has shown reactivity that could be beneficial in synthetic applications. This includes its reaction with benzene-sulfonyl chloride to yield tris-sulfonyl derivatives (Katritzky, Rachwał, Smith, & Steel, 1995).
Corrosion Inhibition
Several pyridine derivatives including 3-pyridinecarbonitrile variants have been studied for their corrosion inhibition effects on mild steel in acidic environments. These studies include both experimental and quantum chemical analyses (Ansari, Quraishi, & Singh, 2015).
Application in Security Paper
3-Pyridinecarbonitrile containing compounds have been explored for their application in security paper, leveraging their fluorescence behavior and the mechanical properties of treated paper sheets (Basta, Girgis, & El-saied, 2002).
Safety and Hazards
The compound has been classified as having acute toxicity (oral), and it can cause skin corrosion/irritation . The safety information pictograms indicate that it is a warning (GHS07) . The hazard statements are H302-H315-H319-H332-H335 , which indicate that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, harmful if inhaled, and may cause respiratory irritation .
Relevant Papers One relevant paper discusses the chemoselective, liquid-phase heterogeneous catalytic hydrogenation of some pyridinecarbonitriles, including 3-Amino-2-pyridinecarbonitrile . The paper provides valuable insights into the synthesis of this compound.
properties
IUPAC Name |
3-aminopyridine-2-carbonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5N3/c7-4-6-5(8)2-1-3-9-6/h1-3H,8H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KMHCTFSFWQRZTR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(N=C1)C#N)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60341926 | |
Record name | 3-Amino-2-pyridinecarbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60341926 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
119.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
42242-11-5 | |
Record name | 3-Amino-2-pyridinecarbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60341926 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-aminopyridine-2-carbonitrile | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Synthesis routes and methods III
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.